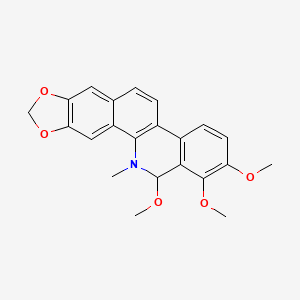

Angoline

Beschreibung

This compound has been reported in Chelidonium majus, Macleaya cordata, and other organisms with data available.

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4/h5-10,22H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWAKZBZWYHYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943391 | |

| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-31-9 | |

| Record name | 12,13-Dihydro-1,2,13-trimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21080-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Angoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Angoline's Mechanism of Action in STAT3 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a variety of cellular processes, including proliferation, survival, differentiation, and angiogenesis. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Angoline, a natural compound isolated from Zanthoxylum nitidum, has been identified as a potent and selective inhibitor of the Interleukin-6 (IL-6)/STAT3 signaling pathway.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anticancer effects by directly targeting the STAT3 signaling cascade. The primary mechanism involves the inhibition of STAT3 phosphorylation, a crucial step for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription.[1] By preventing STAT3 phosphorylation, this compound effectively blocks the downstream signaling events that contribute to tumor growth and survival.

Quantitative Data Summary

The inhibitory effects of this compound on STAT3 signaling and cancer cell proliferation have been quantified in several studies. The following tables summarize the key IC50 values.

| Parameter | Cell Line | IC50 Value | Reference |

| STAT3 Signaling Inhibition | HepG2 | 11.56 µM | [1] |

| Cell Growth Inhibition | Cell Line | IC50 Value | Reference |

| MDA-MB-231 | 3.14 µM | [1] | |

| H4 | 4.72 µM | [1] | |

| HepG2 | 3.14 µM | [1] |

Signaling Pathway

The canonical IL-6/JAK/STAT3 signaling pathway is a primary target of this compound. Upon binding of IL-6 to its receptor, the Janus kinase (JAK) family of tyrosine kinases is activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to initiate the transcription of target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1. This compound intervenes in this pathway by inhibiting the phosphorylation of STAT3.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on STAT3 signaling. These protocols are based on standard and widely accepted procedures in the field.

STAT3-Responsive Luciferase Reporter Assay

This assay is crucial for quantifying the inhibitory effect of this compound on STAT3 transcriptional activity.

Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

-

Stimulation: Following a 1-hour pre-treatment with this compound, stimulate the cells with IL-6 (10 ng/mL) for 6 hours to induce STAT3 activation.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis of STAT3 Phosphorylation

Western blotting is used to qualitatively and semi-quantitatively assess the effect of this compound on the phosphorylation of STAT3.

Methodology:

-

Cell Treatment: Plate HepG2 cells and treat with various concentrations of this compound for 2 hours, followed by stimulation with IL-6 (10 ng/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (MDA-MB-231, H4, or HepG2) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Conclusion

This compound presents a promising therapeutic lead for cancers with constitutively activated STAT3 signaling. Its mechanism of action, centered on the inhibition of STAT3 phosphorylation, effectively disrupts the downstream signaling pathways that drive cancer cell proliferation and survival. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other STAT3 inhibitors. Further investigation into the specific molecular interactions between this compound and STAT3, as well as its effects on a broader range of STAT3 target genes, will be crucial for its clinical development.

References

The Origin of Angoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoline is a naturally occurring benzophenanthridine alkaloid that has garnered significant interest within the scientific community for its potent and selective inhibitory activity against the IL-6/STAT3 signaling pathway, a critical mediator in various cancers and inflammatory diseases. This technical guide provides a detailed exploration of the origin of this compound, from its initial discovery and isolation to its biosynthesis and chemical characterization. The document includes a compilation of its physicochemical and biological properties, detailed experimental protocols for its isolation and key biological assays, and visual representations of its biosynthetic and signaling pathways to facilitate a deeper understanding for research and drug development applications.

Introduction

This compound is a member of the benzophenanthridine class of isoquinoline alkaloids, a diverse group of secondary metabolites found predominantly in the plant families Papaveraceae and Rutaceae. First identified in plant species such as Chelidonium majus (Greater Celandine) and Macleaya cordata, this compound has more recently been isolated from Zanthoxylum nitidum, a plant used in traditional medicine. Its significance in the field of pharmacology stems from its demonstrated ability to selectively inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers. This inhibitory action underscores the potential of this compound as a lead compound for the development of novel anticancer therapeutics.

Discovery and Isolation

The initial discovery of this compound is rooted in the extensive phytochemical investigations of plants from the Papaveraceae family, which are renowned for their rich alkaloid content. While the compound was known to be a constituent of plants like Chelidonium majus and Macleaya cordata, a significant body of recent research highlighting its specific biological activities has focused on its isolation from the roots of Zanthoxylum nitidum (Roxb.) DC. The isolation of this compound is typically achieved through a multi-step process involving extraction and chromatographic separation.

General Isolation Protocol from Plant Material

The following protocol outlines a general procedure for the isolation of this compound from dried and powdered plant material, such as the roots of Zanthoxylum nitidum.

-

Extraction:

-

The dried and powdered plant material is subjected to extraction with a suitable organic solvent, most commonly methanol (MeOH), at room temperature.

-

The extraction is typically performed multiple times to ensure the exhaustive removal of the target compounds.

-

The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in an aqueous solution and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

This step serves to fractionate the extract based on the polarity of its constituents. The benzophenanthridine alkaloids, including this compound, are typically enriched in the ethyl acetate and/or n-butanol fractions.

-

-

Chromatographic Purification:

-

The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic techniques for the purification of this compound.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol (CHCl3-MeOH) of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.

-

Experimental Workflow for Isolation

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, which allows for the determination of its molecular formula.

-

¹H NMR Spectroscopy: Proton NMR provides information on the number and chemical environment of the hydrogen atoms in the molecule, including their connectivity through the analysis of spin-spin coupling.

-

¹³C NMR Spectroscopy: Carbon NMR provides information on the number and types of carbon atoms present in the molecule.

-

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment of this compound as 1,2,13-trimethoxy-12-methyl-12,13-dihydro-[1][2]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridine.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₁NO₅ |

| Molecular Weight | 379.41 g/mol |

| Appearance | To be determined |

| Solubility | Soluble in DMSO |

| Biological Activity | Potent and selective inhibitor of the IL-6/STAT3 signaling pathway. |

| IC₅₀ (STAT3 inhibition) | 11.56 µM[3][4][5] |

| IC₅₀ (Cell Proliferation) | - MDA-MB-231 (human breast cancer): 3.32 µM[3]- H4 (human neuroglioma): 4.72 µM[3]- HepG2 (human liver cancer): 3.14 µM[3] |

Biosynthesis of this compound

This compound, as a benzophenanthridine alkaloid, is biosynthesized from the amino acid L-tyrosine via a complex series of enzymatic reactions. The central precursor to a vast array of benzylisoquinoline alkaloids, including this compound, is (S)-reticuline. From (S)-reticuline, the pathway proceeds through several key intermediates to form the characteristic benzophenanthridine scaffold.

Generalized Biosynthetic Pathway

The pathway from (S)-reticuline involves the formation of a protoberberine intermediate, (S)-scoulerine, catalyzed by the berberine bridge enzyme (BBE). Subsequent enzymatic transformations, including hydroxylations, methylations, and rearrangements, lead to the formation of the benzophenanthridine core structure, which is then further modified to yield this compound.

Mechanism of Action: Inhibition of the IL-6/STAT3 Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the IL-6/STAT3 signaling pathway. This pathway is a key regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in the pathogenesis of numerous cancers.

IL-6/STAT3 Signaling Pathway and Point of Inhibition by this compound

Upon binding of interleukin-6 (IL-6) to its receptor, the associated Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation and survival. This compound inhibits the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.[3][4][5]

Experimental Protocol for STAT3 Phosphorylation Assay

The inhibitory effect of this compound on STAT3 phosphorylation can be assessed using a cell-based assay followed by Western blot analysis.

-

Cell Culture and Treatment:

-

Human cancer cells with constitutively active STAT3 (e.g., HepG2) are cultured in appropriate media.

-

Cells are treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

-

Western Blot Analysis:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of p-STAT3 are normalized to total STAT3 to determine the inhibitory effect of this compound.

-

Conclusion

This compound is a naturally derived benzophenanthridine alkaloid with a well-defined chemical structure and a significant biological activity profile. Its origin in medicinal plants and its potent, selective inhibition of the IL-6/STAT3 signaling pathway make it a promising candidate for further investigation in the development of novel therapeutics, particularly in the field of oncology. This technical guide provides a foundational understanding of the origin, properties, and biological context of this compound to support ongoing and future research endeavors.

References

- 1. Chelidonium majus - Wikipedia [en.wikipedia.org]

- 2. 13,14-dihydrocoptisine--the genuine alkaloid from Chelidonium majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Slavik, J. and Slavikova, L. (1994) Alkaloids from Papaver pinnatifidum Moris. Collection of Czechoslovak Chemical Communications, 59, 1879-1783. - References - Scientific Research Publishing [scirp.org]

- 4. emulatebio.com [emulatebio.com]

- 5. new-lignanamides-and-alkaloids-from-chelidonium-majus-and-their-anti-inflammation-activity - Ask this paper | Bohrium [bohrium.com]

The Discovery and Isolation of Angoline from Zanthoxylum nitidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoline, a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, has been identified and isolated from the roots of Zanthoxylum nitidum (Roxb.) DC. This technical guide provides an in-depth overview of the discovery, bio-guided fractionation, and purification of this compound. It includes detailed experimental protocols, quantitative data on its biological activity, and a visualization of its mechanism of action within the STAT3 signaling cascade. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

Zanthoxylum nitidum, a member of the Rutaceae family, is a medicinal plant with a long history of use in traditional medicine for treating various ailments, including inflammatory diseases and pain.[1] Modern phytochemical investigations have revealed that Z. nitidum is a rich source of bioactive alkaloids.[2] Bioassay-guided fractionation of extracts from this plant has led to the discovery of this compound, a compound that exhibits significant inhibitory effects on the STAT3 signaling pathway, a critical target in cancer therapy.[3]

The constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key factor in the development and progression of many human cancers. It plays a crucial role in cell proliferation, survival, and invasion. The discovery of this compound as a selective inhibitor of this pathway presents a promising avenue for the development of novel anti-cancer agents.[3][4]

Quantitative Bioactivity Data

The biological activity of this compound has been quantified through various in vitro assays. These findings highlight its potency and selectivity as a STAT3 pathway inhibitor and its efficacy in inhibiting the growth of cancer cells with constitutively activated STAT3.

| Parameter | Value | Assay/Cell Line |

| IC50 (STAT3 Signaling Pathway Inhibition) | 11.56 μM | STAT3-responsive gene reporter assay[3] |

| IC50 (Cancer Cell Growth Inhibition) | 3.14 - 4.72 μM | Human cancer cells with constitutively activated STAT3[3] |

Experimental Protocols

The isolation of this compound from Zanthoxylum nitidum is achieved through a multi-step process involving extraction and chromatographic purification, guided by bioassays to track the active compound.

Plant Material and Extraction

-

Plant Material : The roots of Zanthoxylum nitidum (Roxb.) DC. are collected and authenticated.

-

Preparation : The collected roots are air-dried and pulverized into a coarse powder.

-

Extraction :

-

The powdered root material is extracted with methanol (MeOH) at room temperature.

-

The extraction is typically performed three times to ensure maximum yield.

-

The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Bioassay-Guided Fractionation and Isolation

The crude methanol extract is subjected to a series of chromatographic separations. At each stage, the resulting fractions are tested for their ability to inhibit the STAT3 signaling pathway to guide the purification process.

-

Initial Fractionation (Solvent Partitioning) :

-

The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The bioactivity of each fraction is assessed, with the most active fraction (typically the EtOAc fraction) being carried forward for further purification.

-

-

Column Chromatography :

-

Silica Gel Column Chromatography :

-

The active fraction is adsorbed onto silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient solvent system, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Each combined fraction is tested in the bioassay to identify the one containing this compound.

-

-

Sephadex LH-20 Column Chromatography :

-

The active fraction from the silica gel column is further purified on a Sephadex LH-20 column.

-

Methanol is typically used as the mobile phase.

-

This step helps to remove smaller molecules and pigments.

-

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

The final purification of this compound is achieved using preparative reverse-phase HPLC (RP-HPLC).

-

Column : A C18 column is commonly used.

-

Mobile Phase : A gradient of acetonitrile (ACN) in water, often with a small percentage of a modifier like formic acid (0.1%) to improve peak shape.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: Workflow for the bioassay-guided isolation of this compound.

This compound's Inhibition of the IL-6/STAT3 Signaling Pathway

Caption: this compound inhibits the IL-6/STAT3 signaling pathway.

Conclusion

The discovery of this compound from Zanthoxylum nitidum as a selective inhibitor of the IL-6/STAT3 signaling pathway underscores the value of natural products in modern drug discovery. The bioassay-guided fractionation approach proved to be a successful strategy for identifying this novel bioactive compound. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into this compound's therapeutic potential. Future studies should focus on elucidating its detailed molecular interactions with STAT3, its pharmacokinetic and pharmacodynamic properties, and its efficacy in preclinical cancer models. This will be crucial for advancing this compound towards clinical development as a potential anti-cancer agent.

References

- 1. Large-scale separation of acetylcholinesterase inhibitors from Zanthoxylum nitidum by pH-zone-refining counter-current chromatography target-guided by ultrafiltration high-performance liquid chromatography with ultraviolet and mass spectrometry screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Analysis of alkaloids in Zanthoxylum nitidum by HPLC-DAD/ESI-Q-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Role of Angoline in Cancer Cells: A Technical Guide to its Mechanism as a STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoline, a natural compound isolated from Zanthoxylum nitidum, has emerged as a significant molecule of interest in oncology research. It has been identified as a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway, a critical cascade frequently dysregulated in various human cancers.[1][2][3] Constitutive activation of the STAT3 pathway is a key driver of tumorigenesis, promoting cancer cell proliferation, survival, invasion, and immunosuppression. This guide provides an in-depth technical overview of the function of this compound in cancer cells, focusing on its mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of the IL-6/STAT3 Signaling Pathway

This compound exerts its anti-cancer effects by directly targeting the STAT3 signaling pathway. This pathway is typically activated by cytokines and growth factors, such as IL-6, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor, upregulating the expression of genes involved in cell proliferation, survival, and angiogenesis.

This compound has been shown to selectively inhibit the phosphorylation of STAT3, thereby preventing its activation and subsequent downstream signaling.[1][2] This inhibitory effect is highly selective for STAT3 over other signaling molecules like STAT1 and NF-κB.[2] By blocking this critical oncogenic pathway, this compound effectively suppresses the expression of STAT3 target genes, leading to the inhibition of cancer cell growth.[1]

Quantitative Data Presentation

The efficacy of this compound as a STAT3 inhibitor and an anti-proliferative agent has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) of this compound.

Table 1: Inhibitory Activity of this compound on Signaling Pathways

| Target Pathway | IC50 (μM) |

| STAT3 | 11.56 [1][2][3] |

| STAT1 | >100[2] |

| NF-κB | >100[2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| MDA-MB-231 | Breast Cancer | 3.32[2] |

| H4 | Neuroglioma | 4.72[2] |

| HepG2 | Hepatocellular Carcinoma | 3.14[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the function of this compound in cancer cells.

STAT3 Phosphorylation Assay (Western Blot)

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of STAT3 in cancer cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture human cancer cells with constitutively activated STAT3 (e.g., HepG2) in appropriate media.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 2 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MDA-MB-231, H4, HepG2) in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[2] Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%.

-

STAT3-Responsive Gene Reporter Assay (Luciferase Assay)

This assay quantifies the inhibitory effect of this compound on the transcriptional activity of STAT3.

Methodology:

-

Cell Transfection:

-

Co-transfect cells (e.g., HepG2) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Cell Treatment:

-

After transfection, treat the cells with a cytokine to induce STAT3 activity (e.g., IL-6) in the presence or absence of varying concentrations of this compound for a defined period (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Measure the firefly and Renilla luciferase activities sequentially from each cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of inhibition of STAT3 transcriptional activity by this compound compared to the stimulated, untreated control.

-

Determine the IC50 value for the inhibition of STAT3 reporter activity.

-

Conclusion

This compound presents a promising avenue for the development of novel anti-cancer therapeutics. Its selective and potent inhibition of the STAT3 signaling pathway provides a clear mechanism for its observed anti-proliferative effects in various cancer cell lines. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

Preliminary Studies on Angoline Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on the cytotoxic effects of Angoline, a natural compound identified as a potent inhibitor of the IL-6/STAT3 signaling pathway. The information presented herein is curated for an audience with a strong background in cancer biology, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known mechanisms of action to facilitate a deeper understanding of this compound's potential as an anti-cancer agent.

Quantitative Data on this compound Cytotoxicity

The cytotoxic and growth-inhibitory effects of this compound have been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these preliminary studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MDA-MB-231 | Breast Cancer | 3.32 | Proliferation | [1] |

| H4 | Glioma | 4.72 | Proliferation | [1] |

| HepG2 | Hepatocellular Carcinoma | 3.14 | Proliferation | [1] |

| HepG2/STAT3 | Hepatocellular Carcinoma | 11.56 | STAT3 Reporter | [2] |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation or STAT3 activity. Lower IC50 values indicate higher potency.

Mechanism of Action: Inhibition of the IL-6/STAT3 Signaling Pathway

This compound exerts its cytotoxic effects primarily through the potent and selective inhibition of the Interleukin-6 (IL-6) induced Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] This pathway is a critical mediator of cancer cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the phosphorylation of STAT3, a key step in its activation, thereby preventing its translocation to the nucleus and the subsequent transcription of target genes involved in tumorigenesis.[2]

Signaling Pathway Diagram

Induction of Apoptosis and Autophagy-Related Cell Death

Preliminary evidence suggests that this compound induces programmed cell death in cancer cells. The inhibition of the constitutively activated STAT3 pathway is a known mechanism to trigger apoptosis.[2] Furthermore, there are indications that this compound may also induce autophagy-related cell death by attenuating the activity of lactate dehydrogenase A, an enzyme involved in cellular metabolism.

Experimental Protocols

While specific, detailed protocols for this compound cytotoxicity studies are not widely published, this section provides representative methodologies for the key assays used in such preliminary investigations. These protocols are based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, H4, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of this compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubation: Incubate at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating the cytotoxic properties of a compound like this compound and the logical relationship of its known mechanism.

References

Angoline's Role in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoline, a natural compound isolated from Zanthoxylum nitidum, has emerged as a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway. This pathway is a critical mediator of cellular processes such as proliferation, survival, and differentiation, and its aberrant activation is a hallmark of numerous cancers. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in signal transduction. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the STAT3 pathway with this compound.

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus. The IL-6/JAK/STAT3 pathway is one of the most well-characterized signaling cascades involving STAT3. Dysregulation of this pathway, leading to constitutive STAT3 activation, is frequently observed in a wide range of human cancers, where it promotes tumor growth, progression, and immune evasion by upregulating the expression of genes involved in cell cycle progression, anti-apoptosis, and angiogenesis.

This compound has been identified as a selective inhibitor of this pathway, demonstrating its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide will delve into the specifics of this compound's interaction with the STAT3 signaling cascade.

Mechanism of Action of this compound

This compound exerts its biological effects by directly targeting the IL-6/STAT3 signaling pathway. The primary mechanism of action is the inhibition of STAT3 phosphorylation.[1][2] Phosphorylation of STAT3 at the tyrosine 705 residue is a critical step for its activation, dimerization, and subsequent translocation to the nucleus, where it binds to the promoters of its target genes. By preventing this phosphorylation event, this compound effectively blocks the downstream signaling cascade.

The IL-6/STAT3 Signaling Pathway

The canonical IL-6/STAT3 signaling pathway is initiated by the binding of IL-6 to its receptor (IL-6R), leading to the recruitment and activation of Janus kinases (JAKs). Activated JAKs then phosphorylate the cytoplasmic tail of the receptor, creating docking sites for STAT3 proteins. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and the transcriptional activation of target genes.

Caption: The IL-6/STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key IC50 values.

Table 1: Inhibitory Concentration (IC50) of this compound on Signaling Pathways

| Pathway | IC50 (µM) | Cell Line | Reference |

| IL-6/STAT3 | 11.56 | HepG2/STAT3 | [1][2] |

| STAT1 | >100 | Not Specified | [1] |

| NF-κB | >100 | Not Specified | [1] |

Table 2: Inhibitory Concentration (IC50) of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |

| MDA-MB-231 | Breast Cancer | 3.32 | 72 | [1] |

| H4 | Neuroglioma | 4.72 | 72 | [1] |

| HepG2 | Hepatocellular Carcinoma | 3.14 | 72 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of STAT3 in response to IL-6 stimulation.

Objective: To determine the inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation.

Materials:

-

HepG2/STAT3 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human IL-6

-

This compound

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2/STAT3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 30, 100 µM) for 2 hours.[1]

-

Stimulate the cells with IL-6 (e.g., 10 ng/mL) for 15-30 minutes.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.

Cell Proliferation (MTT) Assay

This protocol is used to evaluate the effect of this compound on the proliferation of cancer cells.

Objective: To determine the IC50 of this compound on the proliferation of various cancer cell lines.

Materials:

-

MDA-MB-231, H4, or HepG2 cell lines

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

-

STAT3-Responsive Luciferase Reporter Gene Assay (Representative Protocol)

This assay is used to measure the transcriptional activity of STAT3.

Objective: To determine if this compound inhibits STAT3-mediated gene transcription.

Materials:

-

HEK293T or a similar easily transfectable cell line

-

STAT3-responsive luciferase reporter plasmid (e.g., pGL4.49[luc2P/STAT3-RE/Hygro])

-

Control plasmid with a constitutive reporter (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Recombinant Human IL-6

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect cells in a 96-well plate with the STAT3-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

-

-

Treatment:

-

24 hours post-transfection, treat the cells with this compound at various concentrations for 1-2 hours.

-

Stimulate the cells with IL-6 for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Calculate the fold change in STAT3 activity relative to the unstimulated control.

-

Bioassay-Guided Fractionation for this compound Isolation (Conceptual Workflow)

This workflow outlines the general steps involved in isolating this compound from Zanthoxylum nitidum.

Objective: To isolate the active compound (this compound) responsible for STAT3 inhibition from a crude plant extract.

Caption: Bioassay-guided fractionation workflow for the isolation of this compound.

Downstream Effects on STAT3 Target Gene Expression

The inhibition of STAT3 phosphorylation and nuclear translocation by this compound is expected to lead to the downregulation of STAT3 target genes. These genes are crucial for tumor cell survival, proliferation, and invasion. Key STAT3 target genes include:

-

Anti-apoptotic proteins: Bcl-2, Bcl-xL, Mcl-1, and Survivin

-

Cell cycle regulators: Cyclin D1, c-Myc

-

Angiogenesis factors: VEGF

Further research is warranted to specifically quantify the effect of this compound on the expression levels of these critical oncogenes in various cancer cell lines.

Conclusion

This compound is a promising natural product that selectively inhibits the IL-6/STAT3 signaling pathway. Its ability to block STAT3 phosphorylation at micromolar concentrations leads to the inhibition of cancer cell proliferation. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its precise impact on the expression of a broader range of STAT3 target genes. The continued exploration of this compound and its derivatives could pave the way for the development of novel and effective anti-cancer therapies targeting the STAT3 signaling network.

References

Methodological & Application

Application Notes and Protocols for Angoline, an IL-6/STAT3 Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Angoline, a potent and selective inhibitor of the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] The following sections detail its mechanism of action, provide quantitative data on its efficacy, and offer detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound functions as a selective inhibitor of the IL-6/STAT3 signaling pathway.[1][2][3] Its primary mechanism involves the inhibition of STAT3 phosphorylation, which is a critical step in the activation of this pathway.[1][2][3] By preventing the phosphorylation of STAT3, this compound effectively blocks the transcription of its target genes, which are involved in cell proliferation and survival.[1][2] This inhibitory action on the STAT3 pathway leads to a reduction in cancer cell proliferation.[1][2][3]

dot

Caption: this compound inhibits the IL-6/STAT3 signaling pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified against the STAT3 signaling pathway and various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | Cell Line/Assay | IC50 (µM) | Reference |

| STAT3 Signaling Pathway | STAT3-responsive gene reporter assay | 11.56 | [1][2][3] |

| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 3.32 | [3] |

| H4 (Neuroglioma) | 4.72 | [3] | |

| HepG2 (Liver Cancer) | 3.14 | [3] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of cancer cells.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cancer cell lines (e.g., MDA-MB-231, H4, HepG2)

-

Complete growth medium (specific to the cell line)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be 0-100 µM.[3]

-

Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[3]

-

-

MTT Assay:

-

After the 72-hour incubation, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the cell viability against the this compound concentration to determine the IC50 value.

-

dot

Caption: Workflow for the cell viability (MTT) assay.

Protocol 2: Western Blot for STAT3 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on STAT3 phosphorylation.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cancer cell line with constitutively active STAT3 (e.g., HepG2) or IL-6 inducible cells

-

Complete growth medium

-

6-well tissue culture plates

-

IL-6 (if required for induction)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 1-2 hours.[3]

-

If the cell line requires IL-6 to induce STAT3 phosphorylation, starve the cells in serum-free medium for 4-6 hours before this compound treatment, and then stimulate with IL-6 (e.g., 20 ng/mL) for 30 minutes before harvesting.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, and a loading control overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 and loading control signals.

-

dot

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

References

Application Notes and Protocols for In Vitro STAT3 Inhibition by Angoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling downstream of various cytokines and growth factors.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis.[2][3] This makes STAT3 an attractive target for anticancer drug development.[4][5] Angoline, a natural compound isolated from Zanthoxylum nitidum, has been identified as a potent and selective inhibitor of the IL-6/STAT3 signaling pathway.[5][6][7][8] It exerts its effect by inhibiting the phosphorylation of STAT3, which is a crucial step for its activation, dimerization, and nuclear translocation.[7][9] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory effect of this compound on STAT3 signaling and its downstream consequences on cancer cell viability.

Data Presentation

Table 1: Inhibitory Activity of this compound on STAT3 Signaling and Cancer Cell Proliferation

| Parameter | Cell Line | IC50 Value (μM) | Exposure Time | Reference |

| STAT3 Signaling Inhibition | HepG2/STAT3 | 11.56 | 1 hour | [6][7] |

| Cell Proliferation Inhibition | MDA-MB-231 | 3.32 | 72 hours | [7] |

| H4 | 4.72 | 72 hours | [7] | |

| HepG2 | 3.14 | 72 hours | [7] |

Table 2: Selectivity of this compound for STAT3 Signaling Pathway

| Signaling Pathway | IC50 Value (μM) | Reference |

| STAT3 | 11.56 | [7] |

| STAT1 | >100 | [7] |

| NF-κB | >100 | [7] |

Signaling Pathway and Experimental Workflow

Caption: this compound inhibits the JAK/STAT3 signaling pathway by preventing the phosphorylation of STAT3.

Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.

Caption: Workflow for MTT cell viability assay.

Experimental Protocols

Protocol 1: In Vitro STAT3 Phosphorylation Assay (Western Blot)

This protocol details the procedure to assess the inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation in a suitable cancer cell line (e.g., HepG2).

Materials:

-

Cancer cell line with a functional STAT3 pathway (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Recombinant human IL-6

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed 1-2 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

-

Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 2 hours.[7] Include a vehicle control (DMSO).

-

Cytokine Stimulation: Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold RIPA lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blot: a. Normalize protein samples and prepare them with Laemmli buffer. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 1:1000, anti-STAT3 1:1000, anti-GAPDH 1:5000) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again as in step 7f. i. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control (GAPDH).

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells (e.g., MDA-MB-231, H4, HepG2).

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, H4, HepG2)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.

-

This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 0.1, 1, 5, 10, 25, 50, 100 µM) in fresh medium.[7] Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.[10]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Natural Source and Extraction

This compound is a natural alkaloid that can be isolated from the roots of Zanthoxylum nitidum (Roxb.) DC.[4][5][8] The extraction process typically involves the following steps:

-

Drying and Grinding: The roots of Zanthoxylum nitidum are air-dried and ground into a fine powder.[11]

-

Solvent Extraction: The powdered material is extracted with a solvent such as 95% ethanol by refluxing.[11]

-

Fractionation: The crude extract is then subjected to bioassay-guided fractionation using different solvents of varying polarity to isolate the active compounds.[5]

-

Purification: this compound is further purified from the active fractions using chromatographic techniques such as column chromatography and HPLC.[12]

Conclusion

These protocols provide a framework for the in vitro evaluation of this compound as a STAT3 inhibitor. The Western blot assay allows for the direct assessment of this compound's effect on STAT3 phosphorylation, confirming its mechanism of action. The MTT assay provides a measure of the downstream functional consequence of STAT3 inhibition on cancer cell viability and proliferation. The provided data and workflows offer a comprehensive guide for researchers investigating the therapeutic potential of this compound and other novel STAT3 inhibitors.

References

- 1. Oligonucleotide-Based Therapeutics for STAT3 Targeting in Cancer—Drug Carriers Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. This compound: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound: A selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum [agris.fao.org]

- 9. selleckchem.com [selleckchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Active constituents of Zanthoxylum nitidium from Yunnan Province against leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. China Organic Zanthoxylum Nitidum Extract Manufacturers Factory - Wholesale Service - NUTRAGREENLIFE [nutragreen-extracts.com]

Application Notes and Protocols for Treating Cancer Cell Lines with Angoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoline, a natural compound, has been identified as a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2] This pathway is a critical target in cancer therapy due to its role in promoting tumor cell proliferation, survival, and invasion. These application notes provide a comprehensive overview of the effects of this compound on various cancer cell lines, detailing its mechanism of action and providing protocols for its use in in-vitro cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the phosphorylation of STAT3.[1][2] This action blocks the activation of STAT3 and its subsequent translocation to the nucleus, thereby preventing the transcription of its target genes. These target genes are involved in key processes of tumorigenesis, including cell cycle progression (e.g., Cyclin D1, c-Myc) and apoptosis resistance (e.g., Bcl-2).[3][4][5] By disrupting this signaling cascade, this compound effectively inhibits cancer cell proliferation and can induce cell death. Furthermore, in breast cancer cells, this compound has been shown to induce autophagy-related cell death.[6]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autophagy mediates free fatty acid effects on MDA-MB-231 cell proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin D1 is transcriptionally regulated by and required for transformation by activated signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutive activation of STAT3 and cyclin D1 overexpression contribute to proliferation, migration and invasion in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Angoline Western Blot Protocol for p-STAT3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoline is a potent and selective inhibitor of the IL-6/STAT3 signaling pathway. It has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation, differentiation, and survival.[1][2][3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a critical target for cancer therapy. This application note provides a detailed protocol for performing a western blot to analyze the effect of this compound on the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705).

Principle

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the methodology to assess the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates following treatment with this compound. The ratio of p-STAT3 to total STAT3 is a direct measure of the activation status of the STAT3 signaling pathway. A decrease in this ratio upon this compound treatment would indicate its inhibitory effect.

Quantitative Data Summary

The following table summarizes the expected results from a western blot analysis of cells treated with this compound. The band intensity would be quantified using densitometry analysis of the western blot image.

| Treatment Group | Protein Target | Expected Molecular Weight (kDa) | Expected Outcome (Relative to Untreated Control) |

| Untreated Control | p-STAT3 (Tyr705) | ~86 | High |

| Total STAT3 | ~86 | High | |

| β-Actin (Loading Control) | ~42 | High | |

| This compound-treated | p-STAT3 (Tyr705) | ~86 | Decreased |

| Total STAT3 | ~86 | No significant change | |

| β-Actin (Loading Control) | ~42 | No significant change | |

| Positive Control (e.g., IL-6 stimulated) | p-STAT3 (Tyr705) | ~86 | High/Increased |

| Total STAT3 | ~86 | High | |

| β-Actin (Loading Control) | ~42 | High |

This compound-STAT3 Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the STAT3 signaling pathway.

Caption: this compound inhibits the JAK-mediated phosphorylation of STAT3.

Experimental Workflow for p-STAT3 Western Blot

The diagram below outlines the major steps of the western blot protocol.

Caption: Western blot workflow for p-STAT3 detection.

Detailed Western Blot Protocol

Materials and Reagents

-

Cell Lines: Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, HepG2) or a cell line that can be stimulated to activate STAT3 (e.g., with IL-6).

-

This compound: Prepare stock solutions in DMSO.

-

Antibodies:

-

Primary Antibody: Rabbit anti-phospho-STAT3 (Tyr705) monoclonal antibody.

-

Primary Antibody: Mouse anti-total STAT3 monoclonal antibody.

-

Loading Control: Mouse or Rabbit anti-β-Actin antibody.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

-

-

Reagents for Cell Lysis:

-

RIPA buffer (or similar lysis buffer)

-

Protease and phosphatase inhibitor cocktail

-

-

Reagents for Protein Quantification:

-

BCA Protein Assay Kit

-

-

Reagents for SDS-PAGE:

-

Acrylamide/Bis-acrylamide solution

-

Tris-HCl

-

SDS (Sodium Dodecyl Sulfate)

-

APS (Ammonium Persulfate)

-

TEMED (Tetramethylethylenediamine)

-

4x Laemmli sample buffer

-

-